molecular formula C20H23ClN2O3 B2845908 N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide CAS No. 1286711-85-0

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide

Cat. No. B2845908
CAS RN: 1286711-85-0
M. Wt: 374.87
InChI Key: FPCFKFVBVJTDQK-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide, also known as CMIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Structure-Activity Relationship of NMDA Receptor Antagonists : Research by Tamiz et al. (1999) explored a series of N-(phenylalkyl)cinnamides related to N-(4-phenylbutyl)-3,4-dihydroxy-beta-cyanocinnamide, showing selectivity as antagonists of NR1A/2B receptors, which are a subtype of NMDA receptors. These findings contribute to the understanding of the potential central nervous system therapeutic applications of similar compounds (Tamiz et al., 1999).

  • Crystal and Molecular Structure Analysis : Wieczorek and Malawska (1992) synthesized and analyzed the crystal structure of an N-(p-chlorobenzylamide) derivative, revealing insights into the conformation and molecular interactions of similar compounds (Wieczorek & Malawska, 1992).

  • Chemical Synthesis and Magnetic Properties : A study by Martínez-Lillo et al. (2007) on heterotrimetallic oxalato-bridged complexes, incorporating similar structural motifs, revealed insights into their synthesis, crystal structures, and magnetic properties, contributing to the field of inorganic chemistry and materials science (Martínez-Lillo et al., 2007).

  • Asymmetric Synthesis of Nitrogen-Containing Compounds : Research by Moody (2004) on oxime ethers, which are structurally related, explored their use as intermediates in the asymmetric synthesis of various nitrogen-containing compounds, showcasing their importance in synthetic organic chemistry (Moody, 2004).

  • Investigation of 5-Hydroxytryptamine Receptor Inverse Agonists : A study by Vanover et al. (2006) examined compounds with a similar structure for their properties as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists, highlighting their potential in pharmacological applications (Vanover et al., 2006).

  • Solvatochromic Shift and Sensor Applications : Joshi et al. (2016) synthesized and characterized a coumarin derivative, examining its solvatochromic shift and potential as a sensor for metal ions in aqueous solutions, demonstrating the application of similar compounds in analytical chemistry (Joshi et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-20(26,12-11-15-5-3-2-4-6-15)14-23-19(25)18(24)22-13-16-7-9-17(21)10-8-16/h2-10,26H,11-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCFKFVBVJTDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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